molecular formula C17H22N2O2 B11828878 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one

Cat. No.: B11828878
M. Wt: 286.37 g/mol
InChI Key: WXZNQSBQESQKCB-UNEWFSDZSA-N
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Description

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one is a complex organic compound characterized by its unique pyrrolo[3,4-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridine core, followed by the introduction of functional groups such as the hydroxymethyl and phenyl groups. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction pathway and conditions.

Scientific Research Applications

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)ethan-1-one: Shares a similar pyridine structure but lacks the complex pyrrolo[3,4-b]pyridine core.

    (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Contains a different core structure but shares some functional groups.

Uniqueness

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one is unique due to its specific combination of functional groups and the pyrrolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-2,4a,5,7-tetrahydropyrrolo[3,4-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C17H22N2O2/c1-13-8-9-15-10-18(16-6-4-3-5-7-16)11-17(15,12-20)19(13)14(2)21/h3-9,13,15,20H,10-12H2,1-2H3/t13-,15-,17+/m1/s1

InChI Key

WXZNQSBQESQKCB-UNEWFSDZSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1C(=O)C)CO)C3=CC=CC=C3

Canonical SMILES

CC1C=CC2CN(CC2(N1C(=O)C)CO)C3=CC=CC=C3

Origin of Product

United States

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